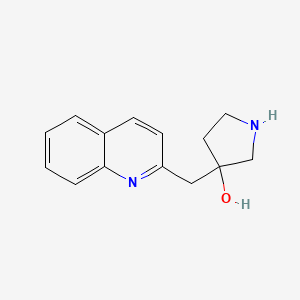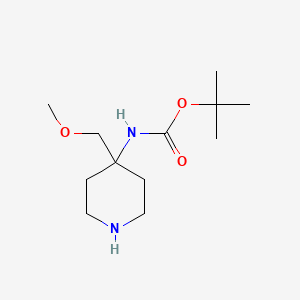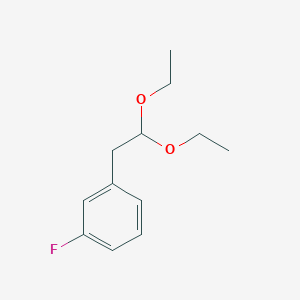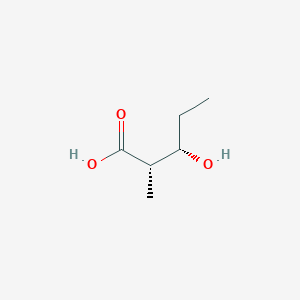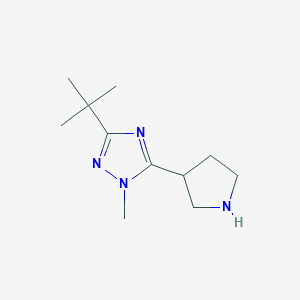
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with tert-butyl, methyl, and pyrrolidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole typically involves the construction of the triazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with a suitable ketone or aldehyde can form the triazole ring, which is then further functionalized to introduce the methyl and pyrrolidinyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to partially or fully reduced triazole derivatives .
Applications De Recherche Scientifique
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound, lacking the tert-butyl, methyl, and pyrrolidinyl substituents.
3-(tert-butyl)-1-methyl-1h-1,2,4-triazole: Similar structure but without the pyrrolidinyl group.
1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole: Lacks the tert-butyl group.
Uniqueness
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The tert-butyl group provides steric bulk, the methyl group contributes to lipophilicity, and the pyrrolidinyl group enhances binding interactions with biological targets .
Propriétés
Formule moléculaire |
C11H20N4 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
3-tert-butyl-1-methyl-5-pyrrolidin-3-yl-1,2,4-triazole |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)10-13-9(15(4)14-10)8-5-6-12-7-8/h8,12H,5-7H2,1-4H3 |
Clé InChI |
WHCGJRMOCOVVJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C(=N1)C2CCNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



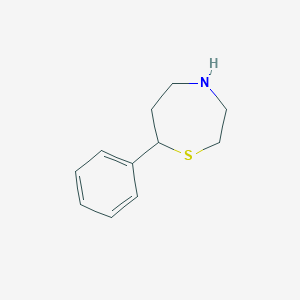
![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)
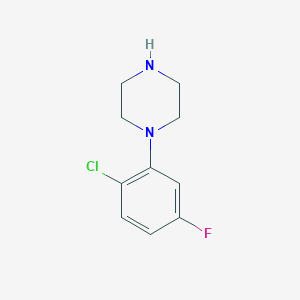
![1-Amino-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B13526644.png)
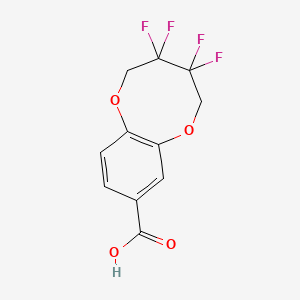
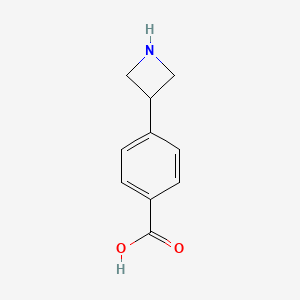
![2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol](/img/structure/B13526676.png)

